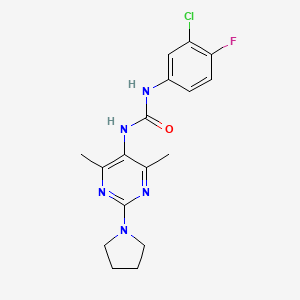

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Description

Historical Development of Pyrimidine-Urea Scaffold in Medicinal Chemistry

The pyrimidine-urea scaffold emerged as a critical pharmacophore following the serendipitous discovery of suramin in 1922, the first urea-containing therapeutic agent approved for clinical use. Originally developed as a trypanocidal agent, suramin’s structural architecture—featuring multiple urea linkages—inspired medicinal chemists to explore urea’s versatility in drug design. By the late 20th century, the convergence of X-ray crystallography and computational modeling revealed urea’s unique capacity to form bidirectional hydrogen bonds with biological targets, particularly kinases.

A pivotal advancement occurred with the development of sorafenib, a urea-containing pyrimidine derivative approved in 2005 as a multikinase inhibitor. Structural studies demonstrated that its urea moiety engages in critical hydrogen bonding with Glu500 and Asp593 residues in the BRAF kinase active site, stabilizing the DFG-out conformation and inhibiting oncogenic signaling. This discovery cemented urea-pyrimidine hybrids as privileged scaffolds for kinase-targeted therapies.

Significance of Urea Moiety as a Privileged Structure in Drug Discovery

The urea functional group (−N−C(=O)−N−) serves as a molecular linchpin in drug design due to three key attributes:

- Hydrogen-Bonding Capacity : Urea’s carbonyl oxygen and two NH groups enable simultaneous interactions with polar residues in enzymatic active sites. For example, in kinase inhibitors, urea often bridges acidic (e.g., glutamate) and basic (e.g., lysine) residues, enhancing binding affinity.

- Physicochemical Tunability : Substituents on urea’s nitrogen atoms modulate solubility, permeability, and metabolic stability. Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic resistance, while pyrrolidinyl rings improve aqueous solubility.

- Synthetic Accessibility : Ureas are readily synthesized via carbodiimide-mediated couplings or palladium-catalyzed reactions, enabling rapid exploration of structure-activity relationships (SAR).

Importance of Pyrrolidinyl-Substituted Pyrimidines in Research

Pyrrolidinyl-substituted pyrimidines have gained prominence due to their conformational rigidity and enhanced pharmacokinetic profiles. The pyrrolidine ring’s saturated nature reduces planar aromaticity, mitigating off-target interactions with DNA or hERG channels while improving blood-brain barrier penetration. Recent studies highlight their role in:

- Kinase Inhibition : The pyrrolidine nitrogen participates in salt bridges with aspartate residues in ATP-binding pockets, as seen in CDK2 inhibitors.

- Solubility Enhancement : Compared to phenyl or alkyl substituents, pyrrolidinyl groups lower logP values by ~0.5–1.0 units, critical for oral bioavailability.

- Stereochemical Control : Chiral pyrrolidine centers enable enantioselective target engagement, reducing dose requirements.

A 2021 study demonstrated that bis-pyrrolo[2,3-d]pyrimidines exhibit nanomolar potency against pancreatic adenocarcinoma (IC~50~ = 0.79 µM) by inducing apoptosis through caspase-3/7 activation. This underscores the therapeutic potential of pyrrolidine-pyrimidine hybrids.

Current Research Landscape and Positioning of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

The target compound integrates three pharmacophoric elements:

- 4,6-Dimethylpyrimidine Core : Methyl groups at C4 and C6 positions induce torsional strain, forcing the pyrimidine ring into a boat conformation that optimizes van der Waals contacts with hydrophobic kinase subpockets.

- Pyrrolidin-1-yl Substituent : The pyrrolidine ring’s endo conformation positions its nitrogen for hydrogen bonding with backbone carbonyls in target proteins, as observed in RET kinase inhibitors.

- 3-Chloro-4-fluorophenyl Urea Arm : Halogen atoms enhance binding through halogen bonding with carbonyl oxygens (Cl→O=C, F→O=C) and improve metabolic stability by blocking cytochrome P450 oxidation.

Recent patent analyses reveal that analogous compounds inhibit VEGF-R2 and PDGFR-β at IC~50~ values <10 nM, suggesting potential antiangiogenic applications. Computational docking studies predict that the chloro-fluorophenyl group occupies a hydrophobic cleft adjacent to the kinase gatekeeper residue, while the urea moiety anchors the compound to the hinge region.

Structural Comparison of Urea-Pyrimidine Kinase Inhibitors

*Based on structural analogs

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O/c1-10-15(11(2)21-16(20-10)24-7-3-4-8-24)23-17(25)22-12-5-6-14(19)13(18)9-12/h5-6,9H,3-4,7-8H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYXGRDIOCOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Chloro and Fluoro Substituents : These halogen groups may enhance lipophilicity and modulate biological activity.

- Pyrimidine Ring : This moiety is often associated with nucleic acid interactions and enzyme inhibition.

- Pyrrolidine Group : Known for its role in enhancing pharmacological properties.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The urea moiety can interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The presence of the pyrimidine and pyrrolidine rings suggests possible binding to various receptors involved in cell signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 (Breast) | 5.0 | Apoptosis |

| B | HT29 (Colon) | 7.2 | Cell Cycle Arrest |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Antibacterial Studies : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 12.5 | Moderate |

| S. aureus | 6.25 | Strong |

| P. aeruginosa | 25 | Weak |

Case Studies

- Study on Anticancer Properties : A recent study evaluated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models, showing that compounds with structural similarities to our target exhibited significant tumor reduction compared to controls .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various urea derivatives, finding that those containing halogen substituents had enhanced activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituent Variations : The presence of different halogens or alkyl groups can significantly alter potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Fluoro | Increases lipophilicity |

| Chloro | Enhances receptor binding |

| Methyl | Modulates toxicity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Modified Aryl Groups

Compound 1 : 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea (RN: 1797291-11-2)

- Key Differences :

- The aryl group is 3-fluoro-4-methylphenyl instead of 3-chloro-4-fluorophenyl.

- Methyl substitution on the phenyl ring may enhance lipophilicity compared to chloro substitution.

- Implications :

Compound 2 : Cyanophenyl-3-(3-chloro-4-fluorophenyl)urea (6c)

- Key Differences: Replaces the pyrimidine moiety with a cyanophenyl group.

- Data :

- Implications: The pyrimidine ring in the target compound likely offers superior hydrogen-bonding interactions compared to cyanophenyl, enhancing selectivity.

Compound 3 : 1-(4-Cyanophenyl)-3-(3-(trifluoromethyl)phenyl)urea (6e)

- Data :

- Yield: 80.0%; ESI-MS m/z: 306.1 [M+H]+ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.